CI 949
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Overview
Description
L-Arginine, compd with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex chemical compound that combines the amino acid L-Arginine with a tetrazole-indole derivative
Preparation Methods
The synthesis of L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide involves multiple steps. The process typically starts with the preparation of the tetrazole-indole derivative, followed by its coupling with L-Arginine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole-indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological systems can provide insights into cellular processes and pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its unique chemical structure and biological activity.
Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tetrazole-indole derivative may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of L-Arginine can enhance the compound’s ability to interact with nitric oxide synthase, potentially influencing nitric oxide production and related physiological processes.
Comparison with Similar Compounds
Compared to other similar compounds, L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide stands out due to its unique combination of an amino acid and a tetrazole-indole derivative. Similar compounds include:
L-Arginine derivatives: Compounds where L-Arginine is coupled with different chemical groups, affecting its biological activity.
Tetrazole-indole derivatives: Molecules containing the tetrazole-indole moiety, which may have different substituents and biological properties.
The uniqueness of this compound lies in its dual functionality, combining the properties of L-Arginine and the tetrazole-indole derivative, which can lead to novel applications and effects not seen in other compounds.
Properties
CAS No. |
121530-58-3 |
---|---|
Molecular Formula |
C26H34N10O5 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |
InChI |
InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
OHOCQQJBKBVAFF-VWMHFEHESA-N |
Isomeric SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
Synonyms |
5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt CI 949 CI-949 |
Origin of Product |
United States |
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